molecular formula C27H44O3 B1681833 Smilagenin CAS No. 126-18-1

Smilagenin

Cat. No.: B1681833
CAS No.: 126-18-1
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-UQHLGXRBSA-N
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Biochemical Analysis

Biochemical Properties

Smilagenin plays a crucial role in biochemical reactions, particularly in the context of neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with neurotrophic factors, which are essential for the survival, development, and function of neurons . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from free radical damage .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In dopaminergic neurons, this compound has been found to reverse neurotoxicity induced by free radicals . It influences cell function by modulating cell signaling pathways, enhancing gene expression related to neuroprotection, and improving cellular metabolism. These effects make this compound a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events that lead to the activation of neuroprotective genes . This compound also inhibits enzymes that produce reactive oxygen species, thereby reducing oxidative stress within cells . Furthermore, it enhances the expression of proteins involved in neuronal growth and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic treatment applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance neuronal survival and function without causing adverse effects . At high doses, some toxic effects have been observed, including potential liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to steroid metabolism. It interacts with enzymes such as cytochrome P450, which are involved in the synthesis and degradation of steroid hormones . This compound can also influence metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its neuroprotective effects . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments, enhancing its efficacy .

Chemical Reactions Analysis

Smilagenin undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for hydrolysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-UQHLGXRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026551
Record name (25R)-5beta-Spirostan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Smilagenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Smilagenin is a novel non-peptide, orally bioavailable neurotrophic factor inducer that readily reverses free radical neurotoxicity produced by 1-ethyl-4- phenylpyridium (MPP+) in dopaminergic neurones and reverses the decrease of neuronal growth factors and dopamine receptors in the brain.
Record name Smilagenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

126-18-1
Record name Smilagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-18-1
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Record name Smilagenin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Smilagenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Smilagenin
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Record name (25R)-5beta-Spirostan-3beta-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (25R)-5β-spirostan-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.342
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Record name SMILAGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQE3Q7YMVZ
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Record name Smilagenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 °C
Record name Smilagenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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